molecular formula C22H24N2O4S B2386498 N-(4-(4-isopropylphenyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide CAS No. 313515-72-9

N-(4-(4-isopropylphenyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide

Cat. No.: B2386498
CAS No.: 313515-72-9
M. Wt: 412.5
InChI Key: PNFHBHHQLPNUSW-UHFFFAOYSA-N
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Description

N-(4-(4-isopropylphenyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

The synthesis of N-(4-(4-isopropylphenyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide typically involves the formation of the thiazole ring followed by the introduction of the isopropylphenyl and trimethoxybenzamide groups. One common method involves the cyclization of α-haloketones with thiourea to form the thiazole ring.

Chemical Reactions Analysis

N-(4-(4-isopropylphenyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-(4-isopropylphenyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, leading to the inhibition of bacterial growth or the modulation of inflammatory responses. The compound’s ability to form hydrogen bonds and π-π interactions with target proteins plays a crucial role in its biological activity .

Comparison with Similar Compounds

N-(4-(4-isopropylphenyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide can be compared with other thiazole derivatives such as:

    N-(4-(4-methylphenyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide: Similar structure but with a methyl group instead of an isopropyl group.

    N-(4-(4-ethylphenyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide: Similar structure but with an ethyl group instead of an isopropyl group.

    N-(4-(4-tert-butylphenyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide: Similar structure but with a tert-butyl group instead of an isopropyl group.

The uniqueness of this compound lies in its specific substituents, which contribute to its distinct biological activities and chemical properties .

Properties

IUPAC Name

3,4,5-trimethoxy-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S/c1-13(2)14-6-8-15(9-7-14)17-12-29-22(23-17)24-21(25)16-10-18(26-3)20(28-5)19(11-16)27-4/h6-13H,1-5H3,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNFHBHHQLPNUSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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